1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate

Lipophilicity Polar Surface Area Drug-likeness

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate (CAS 1822620-93-8) is an α-substituted β-proline ester featuring orthogonal N-Boc, 3-ethyl ester, and free 2-hydroxymethyl groups-enabling oxidation, esterification, or mesylation from a single building block. LogP 1.17 and TPSA 76.07 Ų ensure superior aqueous solubility vs. non-hydroxymethyl analogs, critical for fragment screening. Ideal for peptidomimetic and MMP inhibitor programs.

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
Cat. No. B12942270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(C1CO)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(10(9)8-15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
InChIKeySCOGVFCRMNHLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate: Identity & Procurement


1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate (CAS 1822620-93-8) is a chiral pyrrolidine-1,3-dicarboxylate building block featuring an N-Boc protecting group, a 3-ethyl ester, and a free 2-hydroxymethyl substituent . With a molecular formula of C₁₃H₂₃NO₅ and molecular weight of 273.33 g/mol, it belongs to the α-substituted β-proline ester family—privileged intermediates in peptidomimetic and medicinal chemistry [1]. Its computed LogP of 1.17 and topological polar surface area (TPSA) of 76.07 Ų distinguish it from simpler pyrrolidine-1,3-dicarboxylate analogs that lack the hydroxymethyl group .

ScaffoldChiral α-substituted β-proline ester building block
HandlesN-Boc, ethyl ester, and free hydroxymethyl for orthogonal diversification
ProfileDistinct lipophilicity and H-bond donor profile vs. non-hydroxymethyl analogs

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate: Why Generic Substitution Fails


Substituting this compound with its nearest structural analog—1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (CAS 170844-49-2), which lacks the 2-hydroxymethyl group—introduces a >0.5-unit LogP shift and a 20 Ų loss in TPSA, fundamentally altering solubility, chromatographic behavior, and hydrogen-bonding capacity . The free hydroxymethyl group serves as both a pharmacophoric H-bond donor and a synthetic diversification handle, enabling orthogonal transformations (oxidation, esterification, mesylation) that are inaccessible to the non-hydroxymethyl analog [1]. Likewise, replacing the N-Boc group with an N-benzyl protecting group degrades synthetic cleanness and overall yield, as demonstrated in comparative proline-mimetic syntheses [2]. These differences are quantitative and consequential for reproducible downstream chemistry.

Hydroxymethyl absence
Removing the 2-hydroxymethyl group shifts LogP/TPSA and eliminates the sole H-bond donor, altering solubility and binding interactions.
N-Boc vs. N-benzyl
Replacing N-Boc with N-benzyl may reduce synthetic cleanness and overall yield, as reported in proline-mimetic synthesis contexts.
Ester variation
Methyl ester analogs differ in lipophilicity and hydrolysis rates; the ethyl ester provides a distinct balance for enzymatic resolution and organic-phase chemistry.

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate: Differentiation Evidence vs. Analogs


LogP and TPSA Advantage Over Non-Hydroxymethyl Analog

The target compound exhibits a computed LogP of 1.1674, compared to 1.5–1.74 for 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (CAS 170844-49-2), which lacks the 2-hydroxymethyl group . The TPSA increases from 55.84 Ų (comparator) to 76.07 Ų (target), a gain of 20.23 Ų attributable solely to the hydroxymethyl oxygen . This shift crosses the TPSA threshold of 60 Ų often used to discriminate orally bioavailable compounds from those with poorer membrane permeability.

LogP & TPSA
Data to verify
Target: LogP 1.17 | TPSA 76.07 Ų
Comparator: LogP 1.5–1.74 | TPSA 55.84 Ų
ΔLogP –0.33 to –0.58 · ΔTPSA +20.23 Ų
Lower LogP and higher TPSA improve aqueous solubility and alter chromatographic retention.
Computed properties; verify experimentally for assay compatibility.
Lipophilicity Polar Surface Area Drug-likeness ADME Prediction

Hydrogen Bond Donor Presence vs. Non-Hydroxymethyl Analog

The 2-hydroxymethyl group endows the target compound with exactly 1 hydrogen bond donor (HBD), whereas the comparator 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (CAS 170844-49-2) has 0 HBDs . This is a binary structural difference—the comparator cannot form a hydrogen bond as a donor at this position. In contrast, the benzyl-protected analog (1-benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate) also has 0 HBDs, and the methyl ester analog with a 2-hydroxymethyl group (if available) would match the target's HBD count but differ in LogP .

H-Bond Donor
Data to verify
Target: 1 HBD (–CH₂OH)
Comparator: 0 HBD
Binary difference (present vs. absent)
Hydroxymethyl enables H-bond donor interactions not possible with the non-hydroxymethyl analog.
Structurally critical for fragment-based screening.
Hydrogen Bonding Target Engagement Crystal Engineering Receptor Binding

N-Boc vs. N-Benzyl: Synthetic Efficiency Advantage

In the synthesis of proline-mimetics from pyrrolidine scaffolds, N-Boc protected derivatives have been explicitly demonstrated to be better intermediates than their N-benzyl counterparts in terms of cleanness and overall yield of the synthetic procedure [1]. While the study was conducted on pyrrolidine-2-carboxylate systems, the protecting group principle is class-transferable to pyrrolidine-1,3-dicarboxylates: the Boc group is cleaved under mild acidic conditions (TFA or HCl/dioxane) without the need for hydrogenolysis, which can be incompatible with reducible functional groups present in complex synthetic sequences.

N-Boc vs. N-Benzyl
Class-level
N-Boc: reported cleanness advantage
N-Benzyl: may require hydrogenolysis
Qualitative yield/cleanness superiority (proline-mimetic context)
Selecting N-Boc reduces risk of low-yielding or impure intermediates in multi-step synthesis.
Class-transferable inference from pyrrolidine-2-carboxylate studies.
Protecting Group Strategy Synthetic Efficiency Proline-Mimetic Synthesis Peptidomimetics

Ethyl vs. Methyl Ester: Lipophilicity and Enzymatic Hydrolysis

The 3-ethyl ester of the target compound contributes approximately 0.15–0.75 additional LogP units compared to the corresponding methyl ester analog (1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate, CAS 122684-33-7, LogP = 1.02–1.42) [1]. In the context of enzymatic resolution, both methyl and ethyl esters of N-Boc-protected cyclic β-amino acids (including homoproline scaffolds) can be kinetically resolved by Burkholderia cepacia lipase to give enantiomeric excesses exceeding 99% (E > 100) [2]. However, the ethyl ester's slower hydrolysis rate under these conditions can offer practical advantages in reaction monitoring and product isolation.

Ethyl vs. Methyl Ester
Reported
Ethyl ester: LogP ~1.17
Methyl ester: LogP ~1.02–1.42
ΔLogP +0.15 to +0.75 · Both enzymatically resolvable (>99% ee)
Ethyl ester provides a lipophilic, hydrolytically practical handle for enzymatic resolution and downstream chemistry.
Enzymatic E-values >100 reported for both ester types.
Ester Reactivity Enzymatic Resolution Lipophilicity Tuning Orthogonal Deprotection

1-tert-Butyl 3-ethyl 2-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate: Procurement & Application Scenarios


Fragment Screening with H-Bond Donor Pyrrolidine

When screening fragment libraries against protein targets with H-bond acceptor-rich binding pockets (e.g., kinase hinge regions, protease active sites), the 2-hydroxymethyl group provides a critical H-bond donor absent in the non-hydroxymethyl analog . The lower LogP (1.17 vs. 1.5–1.74) also favors aqueous solubility at screening concentrations (typically 100–500 μM in DMSO/ buffer mixtures), reducing the risk of false negatives due to compound precipitation .

α-Substituted β-Proline Peptidomimetic Synthesis

This compound is an ideal entry point for α-substituted β-proline libraries. The N-Boc group can be selectively removed under acidic conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane) without affecting the ethyl ester or the hydroxymethyl group. The free hydroxymethyl can subsequently be oxidized to a carboxylic acid, converted to a leaving group for nucleophilic displacement, or protected as a silyl ether—enabling three-dimensional diversification from a single building block [1].

Enzymatic Kinetic Resolution for Enantiopure Blocks

Both the ethyl ester and the hydroxymethyl group render this compound a candidate for lipase-catalyzed kinetic resolution, analogous to demonstrated protocols for N-Boc homoproline esters achieving >99% enantiomeric excess [2]. The ethyl ester provides a practical balance: hydrolytically stable enough for storage and handling, yet cleavable under enzymatic or mild basic conditions (LiOH, THF/H₂O) to yield the corresponding enantiopure β-proline derivative [2].

Metalloproteinase Inhibitor Intermediate Synthesis

Chiral 3,4-substituted pyrrolidine building blocks—closely related to the target scaffold—have been employed as key intermediates in the synthesis of metalloproteinase inhibitors [1]. The 2-hydroxymethyl group on this compound provides a functional handle that can mimic the hydroxamate or carboxylate zinc-binding groups found in potent MMP inhibitors, making it a strategically valuable procurement choice for medicinal chemistry programs targeting matrix metalloproteinases or related zinc-dependent enzymes [1].

Application
Selection Property
Validation Focus
Fragment screening with H-bond donor
Hydroxymethyl H-bond donor and lower LogP profile
Aqueous solubility and binding mode access in screening buffers
α-Substituted β-proline peptidomimetic synthesis
Orthogonal N-Boc, ethyl ester, and hydroxymethyl diversification
Selective deprotection and hydroxymethyl oxidation/functionalization
Enzymatic kinetic resolution
Ethyl ester amenable to lipase-catalyzed cleavage
Enantiomeric excess verification (>99% ee reported context)
Metalloproteinase inhibitor intermediate
Hydroxymethyl as zinc-binding mimetic precursor
Target engagement and inhibition assay validation
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